molecular formula C13H24N2O3 B581256 1-Boc-4-ethylpiperidine-4-carboxamide CAS No. 1082768-73-7

1-Boc-4-ethylpiperidine-4-carboxamide

Cat. No.: B581256
CAS No.: 1082768-73-7
M. Wt: 256.346
InChI Key: GSBQTPOLQGKZDV-UHFFFAOYSA-N
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Description

1-Boc-4-ethylpiperidine-4-carboxamide is a chemical compound with the molecular formula C13H24N2O3 and a molecular weight of 256.34 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Boc-4-ethylpiperidine-4-carboxamide can be synthesized through a multi-step processThe final step involves the formation of the carboxamide group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-ethylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amines, and various substituted piperidine derivatives .

Scientific Research Applications

1-Boc-4-ethylpiperidine-4-carboxamide is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 1-Boc-4-ethylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing the compound to selectively interact with enzymes and receptors. The ethyl group at the 4-position enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1-Boc-4-methylpiperidine-4-carboxamide
  • 1-Boc-4-isopropylpiperidine-4-carboxamide
  • 1-Boc-4-phenylpiperidine-4-carboxamide

Uniqueness

1-Boc-4-ethylpiperidine-4-carboxamide is unique due to its specific structural features, such as the ethyl group at the 4-position and the Boc-protected nitrogen. These features confer distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

tert-butyl 4-carbamoyl-4-ethylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-5-13(10(14)16)6-8-15(9-7-13)11(17)18-12(2,3)4/h5-9H2,1-4H3,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBQTPOLQGKZDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693852
Record name tert-Butyl 4-carbamoyl-4-ethylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082768-73-7
Record name tert-Butyl 4-carbamoyl-4-ethylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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